Distinctive Flavor Profile: Methyl Disulfide vs. Propyl Analog for Meat Flavor Applications
The organoleptic profile of methyl 2-methyl-3-furyl disulfide is specifically defined as 'meaty; vegetable; sulfurous', whereas its closest analog, propyl 2-methyl-3-furyl disulfide (CAS 61197-09-9), is described as having a 'meaty aroma' [1]. The methyl derivative's specific notes of 'onion' and 'roasted beef' at a 0.10% concentration in propylene glycol are documented, providing a more defined character than the broader 'meaty' description of the propyl analog [2].
| Evidence Dimension | Odor and Taste Profile Description |
|---|---|
| Target Compound Data | Meaty; vegetable; sulfurous (odor). At 0.10% in propylene glycol: sulfurous, meaty, vegetable, onion, roasted beef. Taste at 150 ppb-0.1 ppm [2]. |
| Comparator Or Baseline | Propyl 2-methyl-3-furyl disulfide (FEMA No. 3607) |
| Quantified Difference | Target compound exhibits additional 'vegetable', 'onion', and 'roasted beef' nuance descriptors absent in the comparator's description, which is listed only as 'meaty' [1]. |
| Conditions | Standard organoleptic evaluation; descriptors from vendor specifications and flavor databases [1][2]. |
Why This Matters
This specificity is critical for formulators seeking a precise roasted, onion-like meat note, enabling targeted flavor creation without the broader, less defined 'meaty' profile of the propyl analog.
- [1] PubChem. Propyl 2-methyl-3-furyl disulfide. National Center for Biotechnology Information. PubChem CID 43579. Physical Description: Liquid; meaty aroma. View Source
- [2] ChemicalBook. 65505-17-1 (Methyl 2-methyl-3-furyl disulfide) Chemical Properties. Odor at 0.10 % in propylene glycol. Accessed 2026. View Source
